5-Oxopyrrolidine-3-carbonitrile
Overview
Description
5-Oxopyrrolidine-3-carbonitrile is a chemical compound with the CAS Number: 824966-97-4 . It has a linear formula of C5H6N2O and a molecular weight of 110.12 . The IUPAC name for this compound is 5-oxo-3-pyrrolidinecarbonitrile .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 5-Oxopyrrolidine-3-carbonitrile, can be achieved through two general synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5-Oxopyrrolidine-3-carbonitrile is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C5H6N2O/c6-2-4-1-5(8)7-3-4/h4H,1,3H2,(H,7,8) .Physical And Chemical Properties Analysis
5-Oxopyrrolidine-3-carbonitrile is a solid at room temperature .Scientific Research Applications
Pharmacology: Analgesic and Antihypoxic Effects
5-Oxopyrrolidine-3-carbonitrile: derivatives have been synthesized and evaluated for their potential analgesic and antihypoxic effects . These compounds have shown varying degrees of efficacy in pain relief and combating low oxygen conditions in biological systems, which could be beneficial in developing treatments for conditions like ischemia.
Drug Discovery: Pyrrolidine Ring Utilization
The pyrrolidine ring, a core structure in 5-Oxopyrrolidine-3-carbonitrile , is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This makes it a valuable scaffold for designing new biologically active compounds with potential therapeutic applications.
Organic Synthesis: Cyclization Reactions
In organic synthesis, 5-Oxopyrrolidine-3-carbonitrile is used in cyclization reactions to create 1-substituted 5-oxopyrrolidine-3-carboxylic acids . These reactions are crucial for constructing complex molecules with potential biological activity, highlighting the compound’s role in synthetic organic chemistry.
Medicinal Chemistry: Enantioselective Binding
The stereogenicity of the pyrrolidine ring in 5-Oxopyrrolidine-3-carbonitrile allows for different stereoisomers to be created, which can lead to diverse biological profiles due to their distinct binding modes to enantioselective proteins . This property is particularly important in the design of drug candidates with specific target selectivity.
Industrial Applications: Solid Form and Storage
5-Oxopyrrolidine-3-carbonitrile: is available in solid form and can be stored at room temperature, making it convenient for industrial applications . Its stability and ease of handling facilitate its use in various chemical processes and product formulations.
Biotechnology Research: Antiproliferative Activity
Derivatives of 5-Oxopyrrolidine-3-carbonitrile have shown antiproliferative activity against certain cancer cell lines, such as MCF-7, without cytotoxicity against normal cells . This suggests potential applications in biotechnology research, particularly in the development of anticancer agents.
Safety and Hazards
Mechanism of Action
Target of Action
5-Oxopyrrolidine-3-carbonitrile is a compound that has been found to have several targets. It has been suggested that compounds of this class are potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists . These targets play crucial roles in various biological processes, including neurotransmission and immune response.
Mode of Action
The mode of action of 5-Oxopyrrolidine-3-carbonitrile involves its interaction with its targets. The compound binds to these targets, leading to changes in their function. For instance, as a GABA-receptor antagonist, it may inhibit the action of GABA, a neurotransmitter, leading to increased neuronal activity .
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect pathways related to neurotransmission and immune response .
Result of Action
The result of the action of 5-Oxopyrrolidine-3-carbonitrile can vary depending on the specific target and the biological context. For instance, its antiproliferative activity against MCF-7 cells has been reported . This suggests that the compound may have potential applications in cancer treatment.
properties
IUPAC Name |
5-oxopyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-2-4-1-5(8)7-3-4/h4H,1,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGZFAMYBLCHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625343 | |
Record name | 5-Oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
824966-97-4 | |
Record name | 5-Oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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